Cas no 335194-72-4 (Ethyl 4-(2-aminoacetyl)benzoate)

Ethyl 4-(2-aminoacetyl)benzoate 化学的及び物理的性質
名前と識別子
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- ethyl 4-(2-aminoacetyl)benzoate
- EN300-25422671
- 335194-72-4
- Ethyl 4-(2-aminoacetyl)benzoate
-
- MDL: MFCD24636436
- インチ: 1S/C11H13NO3/c1-2-15-11(14)9-5-3-8(4-6-9)10(13)7-12/h3-6H,2,7,12H2,1H3
- InChIKey: TURVVGMEFVVOAF-UHFFFAOYSA-N
- SMILES: O(CC)C(C1C=CC(C(CN)=O)=CC=1)=O
計算された属性
- 精确分子量: 207.08954328g/mol
- 同位素质量: 207.08954328g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 5
- 複雑さ: 232
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.6
- トポロジー分子極性表面積: 69.4Ų
Ethyl 4-(2-aminoacetyl)benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-25422671-0.5g |
ethyl 4-(2-aminoacetyl)benzoate |
335194-72-4 | 95% | 0.5g |
$768.0 | 2024-06-19 | |
Enamine | EN300-25422671-1.0g |
ethyl 4-(2-aminoacetyl)benzoate |
335194-72-4 | 95% | 1.0g |
$800.0 | 2024-06-19 | |
Enamine | EN300-25422671-2.5g |
ethyl 4-(2-aminoacetyl)benzoate |
335194-72-4 | 95% | 2.5g |
$1568.0 | 2024-06-19 | |
Enamine | EN300-25422671-5.0g |
ethyl 4-(2-aminoacetyl)benzoate |
335194-72-4 | 95% | 5.0g |
$2318.0 | 2024-06-19 | |
Enamine | EN300-25422671-0.25g |
ethyl 4-(2-aminoacetyl)benzoate |
335194-72-4 | 95% | 0.25g |
$735.0 | 2024-06-19 | |
Enamine | EN300-25422671-10.0g |
ethyl 4-(2-aminoacetyl)benzoate |
335194-72-4 | 95% | 10.0g |
$3438.0 | 2024-06-19 | |
Enamine | EN300-25422671-1g |
ethyl 4-(2-aminoacetyl)benzoate |
335194-72-4 | 1g |
$642.0 | 2023-09-14 | ||
Enamine | EN300-25422671-0.05g |
ethyl 4-(2-aminoacetyl)benzoate |
335194-72-4 | 95% | 0.05g |
$671.0 | 2024-06-19 | |
Enamine | EN300-25422671-0.1g |
ethyl 4-(2-aminoacetyl)benzoate |
335194-72-4 | 95% | 0.1g |
$703.0 | 2024-06-19 | |
Enamine | EN300-25422671-5g |
ethyl 4-(2-aminoacetyl)benzoate |
335194-72-4 | 5g |
$1862.0 | 2023-09-14 |
Ethyl 4-(2-aminoacetyl)benzoate 関連文献
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
Ethyl 4-(2-aminoacetyl)benzoateに関する追加情報
Comprehensive Overview of Ethyl 4-(2-aminoacetyl)benzoate (CAS No. 335194-72-4): Properties, Applications, and Industry Insights
Ethyl 4-(2-aminoacetyl)benzoate (CAS No. 335194-72-4) is a specialized organic compound gaining attention in pharmaceutical and biochemical research due to its unique structural features. This ester derivative, characterized by an acetyl amino group and a benzoate moiety, serves as a versatile intermediate in synthetic chemistry. Its molecular formula, C11H13NO3, and precise molecular weight (207.23 g/mol) make it valuable for controlled reactions in drug discovery and material science.
Recent trends highlight growing interest in peptide coupling agents and bioconjugation techniques, where Ethyl 4-(2-aminoacetyl)benzoate plays a role. Researchers frequently search for "CAS 335194-72-4 solubility" or "Ethyl 4-(2-aminoacetyl)benzoate synthesis protocol," reflecting its practical relevance. The compound's crystalline form and stability under ambient conditions further enhance its utility in laboratory settings.
From an industrial perspective, 335194-72-4 aligns with the demand for green chemistry alternatives. Its potential as a low-toxicity intermediate in API manufacturing (Active Pharmaceutical Ingredients) resonates with sustainability goals. Analytical studies using HPLC and NMR confirm its high purity (>98%), addressing quality concerns in precision applications like fluorescent probe development.
The compound's structure-activity relationship (SAR) is another hot topic. Its benzene ring allows for selective modifications, making it a candidate for targeted drug delivery systems. Patent databases reveal increasing references to 335194-72-4 in biodegradable polymer research, particularly for medical device coatings.
For synthetic chemists, understanding the reaction kinetics of Ethyl 4-(2-aminoacetyl)benzoate is critical. Optimization parameters such as temperature sensitivity (stable up to 150°C) and solvent compatibility (soluble in DMSO, methanol) are frequently documented. These properties support its use in high-throughput screening platforms.
Emerging applications in proteomics research have also been noted. The compound's amino-reactive terminal enables cross-linking reactions with biomolecules, a feature explored in antibody-drug conjugate (ADC) development. This aligns with the booming cancer therapeutics market, where precise molecular tools are essential.
Regulatory compliance is another key consideration. CAS 335194-72-4 is listed in major chemical inventories (e.g., REACH, TSCA), with safety data sheets emphasizing standard laboratory handling protocols. Its non-hazardous classification under GHS standards facilitates global trade and academic collaboration.
Future prospects for Ethyl 4-(2-aminoacetyl)benzoate include nanotechnology integrations, where its molecular geometry could aid in surface functionalization of nanoparticles. As the personalized medicine sector expands, demand for such tailored building blocks is projected to rise significantly.
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